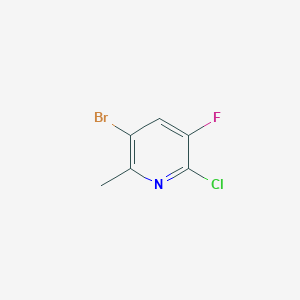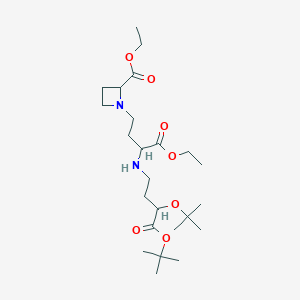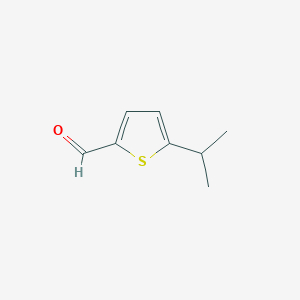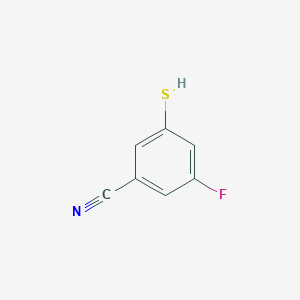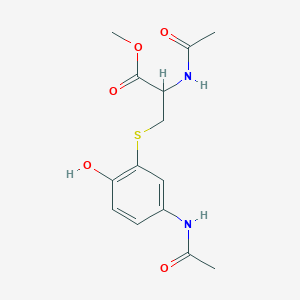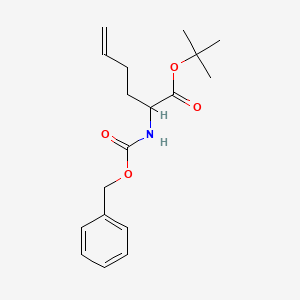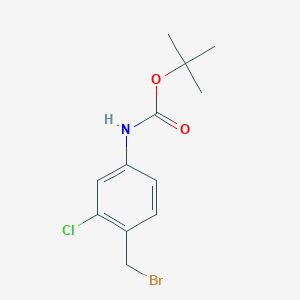
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a chlorophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of 4-(bromomethyl)-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-(bromomethyl)-3-chlorophenol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in a solvent such as dichloromethane, at room temperature.
Procedure: The 4-(bromomethyl)-3-chlorophenol is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization or distillation to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(bromomethyl)-3-chloroaniline and carbon dioxide.
Oxidation: 4-(formyl)-3-chlorophenyl carbamate or 4-(carboxyl)-3-chlorophenyl carbamate.
Scientific Research Applications
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The carbamate group can also undergo hydrolysis, releasing the corresponding amine, which may interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-chloromethyl)phenylcarbamate
- Tert-butyl (4-methylphenyl)carbamate
Uniqueness
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
CAS No. |
100282-50-6 |
|---|---|
Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
JHLZIGQUMOYEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)

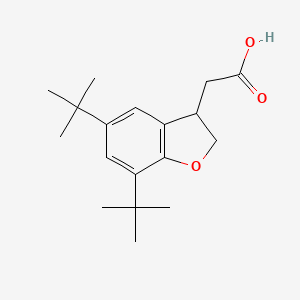

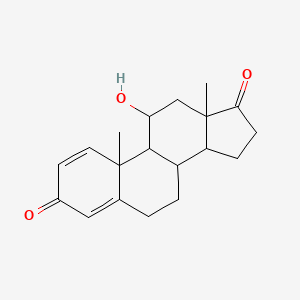

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
